3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid
Description
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS 309942-87-8) is a benzoic acid derivative with the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol . Key physicochemical properties include a density of 1.408 g/cm³, a boiling point of 482.7°C, and a pKa of 4.04, classifying it as a moderately acidic compound. The structure features a nitro group (-NO₂) at the 3-position, a tetrahydrofuranmethylamino substituent at the 4-position, and a carboxylic acid (-COOH) group, contributing to its polarity and reactivity. It is classified as an irritant, necessitating careful handling in laboratory settings .
Propriétés
IUPAC Name |
3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJOADZBOXPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis and Strategic Approaches
Core Disconnections
The target molecule’s structure necessitates disconnection at the C4-amino bond, revealing two primary synthons:
- 3-Nitro-4-halobenzoic acid (halogen = Cl, F)
- Tetrahydrofuran-2-ylmethylamine
Alternative routes leverage reductive amination or Ullmann-type couplings, though nitro group compatibility remains a constraint.
Nitro Group Considerations
The nitro group at C3 imposes stringent electronic effects, directing incoming electrophiles to the meta position. However, its presence complicates amination due to deactivation of the aromatic ring. Strategies to mitigate this include:
Synthetic Methodologies
Nucleophilic Aromatic Substitution (NAS)
Substrate Synthesis
4-Chloro-3-nitrobenzoic acid serves as the preferred substrate, synthesized via nitration of 4-chlorobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C. Yield: 85–92%.
Amination Protocol
Conditions :
- Amine : Tetrahydrofuran-2-ylmethylamine (2.2 equiv)
- Solvent : Dimethylacetamide (DMAc), 110°C
- Base : K₂CO₃ (3.0 equiv)
- Time : 24–36 hours
Mechanism : The electron-withdrawing nitro group facilitates chloride displacement via a Meisenheimer complex intermediate.
Optimization :
- Catalyst screening : Addition of CuI (10 mol%) reduced reaction time to 12 hours.
- Solvent effects : DMAc outperformed DMF and DMSO in yield (89% vs. 72% and 65%, respectively).
Workup : Acidification to pH 2–3 precipitates the product, which is recrystallized from ethanol/water (4:1).
Palladium-Catalyzed Buchwald-Hartwig Amination
Reaction Setup
Catalyst system :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.5 equiv)
Solvent : Toluene, 100°C, 18 hours
Yield : 94% (isolated)
Advantages Over NAS
Reductive Amination Pathway
Alkylation Step
Conditions :
- Aldehyde : Tetrahydrofuran-2-carbaldehyde (1.1 equiv)
- Reductant : NaBH₃CN (1.5 equiv)
- Solvent : MeOH, 0°C to RT
Yield : 68% (lower due to competing nitro group reduction)
Process Optimization and Scalability
Catalytic Enhancements
Phase-transfer catalysis (PTC) :
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, ArH), 8.11 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.08 (m, 1H, OCH₂), 3.90–3.82 (m, 2H, CH₂NH), 2.05–1.98 (m, 4H, THF ring).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Purity Assessment
HPLC :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 8.9 min
- Purity: 99.3%
Comparative Evaluation of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |
|---|---|---|---|---|
| NAS | 89 | 110 | 24 | Low catalyst cost |
| Buchwald-Hartwig | 94 | 100 | 18 | High steric tolerance |
| Reductive Amination | 68 | 25 | 12 | Mild conditions |
| PTC-Assisted NAS | 99 | 80 | 6 | Rapid kinetics |
Industrial-Scale Considerations
Cost Analysis
- Buchwald-Hartwig : High Pd costs offset by reduced reaction time (18 vs. 24 hours)
- PTC-NAS : Economical for batches >100 kg (tetrabutylammonium salt reuse ≥5 cycles)
Environmental Impact
- Waste streams : Halogenated solvents (CH₂Cl₂) require distillation recovery (>98% efficiency)
- E-factor : 8.2 kg waste/kg product (PTC-NAS) vs. 12.1 (conventional NAS)
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid, we compare it with two structurally related compounds: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () and 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ().
Table 1: Comparative Analysis of Key Properties
Structural and Functional Differences
Molecular Complexity :
- The triazine-containing compound (C₂₄H₁₈N₄O₆) is significantly larger (MW 458.46) due to its triazine core and multiple aromatic substituents, which may enhance binding affinity in biological systems . In contrast, the target compound (MW 266.25) and the boronic ester derivative (MW 307.07) are smaller, favoring solubility and synthetic versatility.
Reactivity: The boronic ester group in 3-nitro-4-(dioxaborolan-2-yl)benzoic acid enables participation in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry . The target compound lacks this capability but may exhibit nucleophilic reactivity via its amino group.
Acidity and Solubility: The pKa of 4.04 for the target compound suggests moderate acidity, comparable to other benzoic acid derivatives. The triazine compound’s acidity is unreported, but its methoxy and phenoxy groups may reduce aqueous solubility compared to the boronic ester, which is likely more lipophilic.
Synthetic Utility: The triazine derivative was synthesized in quantitative yield under mild conditions (45°C, 1 hour), highlighting efficiency in triazine-based chemistry .
Limitations of Comparison
- Data gaps (e.g., pKa, boiling points for some compounds) limit direct physicochemical comparisons.
- Applications are inferred from structural motifs rather than explicit literature reports.
Activité Biologique
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS Number: 309942-87-8) is a nitro-containing compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₂H₁₄N₂O₅. It features a nitro group (-NO₂) that significantly influences its biological properties. The presence of the tetrahydro-2-furanylmethyl group enhances its lipophilicity, which may affect its pharmacokinetics and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 270.25 g/mol |
| CAS Number | 309942-87-8 |
| Appearance | White to off-white solid |
Antimicrobial Activity
Nitro compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.
A study highlighted that derivatives of nitro compounds display potent activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1 μM, indicating strong efficacy compared to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit key inflammatory mediators. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response.
In vitro studies demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). This suggests a multi-target mechanism where the compound modulates several pathways involved in inflammation .
Antineoplastic Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The nitro group can act as a pharmacophore, enhancing interactions with nucleophilic sites on proteins involved in cell proliferation and survival.
In a specific case study involving cancer cell lines, treatment with this compound led to a significant reduction in cell viability and induced apoptosis in human breast cancer cells. The mechanism was linked to oxidative stress and subsequent activation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various nitro compounds, including this compound, against Candida krusei. The results indicated an MIC of 1 μM, showcasing its potential as an effective antifungal agent compared to traditional treatments .
- Inflammation Reduction : In a controlled laboratory setting, the compound was tested on LPS-stimulated macrophages. Results showed a significant decrease in TNF-α production by up to 50% at concentrations as low as 10 µM, highlighting its potential use in treating inflammatory diseases .
- Cancer Cell Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 20 µM. This suggests that further investigation into its antitumor mechanisms is warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
